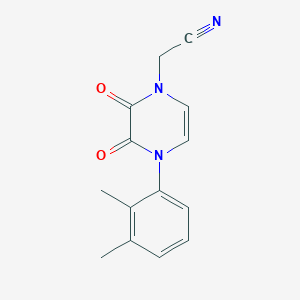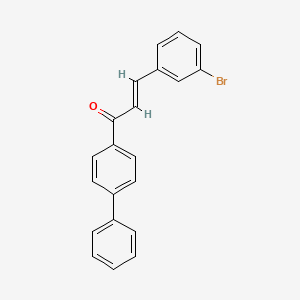
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-ephedrine hydrochloride, is a chiral compound with significant pharmacological properties. It is commonly used in medicine as a bronchodilator and decongestant. The compound is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
Target of Action
The primary target of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-Ephedrine hydrochloride, is the sympathetic nervous system (SNS) . It acts on part of the SNS by increasing the activity of norepinephrine at the postsynaptic α and β receptors .
Mode of Action
This compound is an indirect sympathomimetic amine that works by inducing the release of norepinephrine, thereby activating adrenergic receptors . This interaction with its targets leads to a series of changes in the body, including increased heart rate, constriction of blood vessels, and expansion of air passages, allowing for greater flow of oxygen.
Pharmacokinetics
It is known that the compound has a minimal liver metabolism and an elimination half-life of 3 to 6 hours . The compound is also known to have a high bioavailability of 85% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of (1R,2S)-1-phenyl-2-nitropropene. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of (1R,2S)-1-phenyl-2-nitropropene using a palladium catalyst. The reaction is conducted in a solvent such as ethanol under hydrogen gas at elevated pressures and temperatures. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals.
Biology: Studied for its effects on adrenergic receptors and neurotransmitter release.
Medicine: Utilized as a bronchodilator and decongestant in the treatment of asthma and nasal congestion.
Industry: Employed in the synthesis of other active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-(-)-norephedrine: Similar structure but lacks the methyl group on the nitrogen atom.
(1R,2S)-(-)-pseudoephedrine: Similar structure but differs in the stereochemistry at the carbon bearing the hydroxyl group.
Uniqueness
(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Its ability to act on both alpha and beta adrenergic receptors makes it a versatile compound in medical applications.
Propriétés
IUPAC Name |
(1R,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-KUSKTZOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2951621.png)

![(2E)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2951628.png)


![2-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2951632.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2951636.png)

